4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzoxazol-2-yl)-N,N-dicyclohexylbenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide typically involves the reaction of 2-aminophenol with benzoyl chloride to form the benzoxazole core. This intermediate is then reacted with N,N-dicyclohexylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalytic systems to enhance the yield and efficiency of the reactions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed to facilitate the synthesis of benzoxazole derivatives under various reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)-N,N-dicyclohexylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane, ethanol, and water, and may require specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)-N,N-dicyclohexylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and photostability .
Mechanism of Action
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide include other benzoxazole derivatives such as:
- 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
- 4-(1,3-Benzoxazol-2-yl)-N-benzylbenzenesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzoxazole core with the N,N-dicyclohexylbenzamide moiety. This structural feature imparts specific biological activities and properties that make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C26H30N2O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N,N-dicyclohexylbenzamide |
InChI |
InChI=1S/C26H30N2O2/c29-26(28(21-9-3-1-4-10-21)22-11-5-2-6-12-22)20-17-15-19(16-18-20)25-27-23-13-7-8-14-24(23)30-25/h7-8,13-18,21-22H,1-6,9-12H2 |
InChI Key |
FWFYWODWOAGWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.